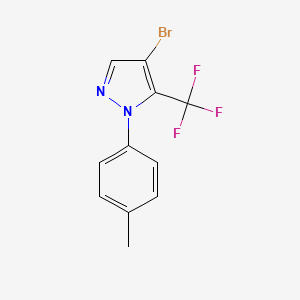
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that contains both bromine and methoxy functional groups
Métodos De Preparación
The synthesis of 5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step reactions. One common method includes the Suzuki coupling reaction, where 2-substituted benzyloxy-5-bromopyrimidines are coupled with various aryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and bases such as Cs₂CO₃ (cesium carbonate) . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential anticancer properties. It has shown moderate in vitro cytotoxic activity against certain cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one include other brominated pyridine derivatives and isoindolones. For example:
5-Bromo-2-methoxypyridine: This compound shares the bromine and methoxy functional groups but lacks the isoindolone structure.
2,3-Dihydro-1H-isoindol-1-one: This compound lacks the bromine and methoxy groups but shares the isoindolone core structure. The uniqueness of this compound lies in its combination of these functional groups, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
918331-61-0 |
|---|---|
Fórmula molecular |
C14H11BrN2O2 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
5-bromo-2-(6-methoxypyridin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H11BrN2O2/c1-19-13-5-3-11(7-16-13)17-8-9-6-10(15)2-4-12(9)14(17)18/h2-7H,8H2,1H3 |
Clave InChI |
WGXYDSHQQDAVCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)N2CC3=C(C2=O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)
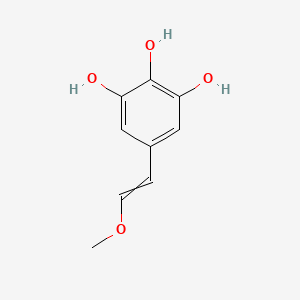
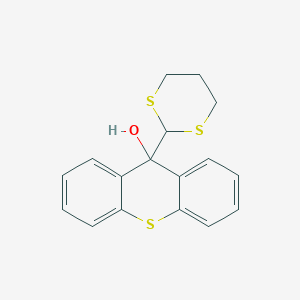
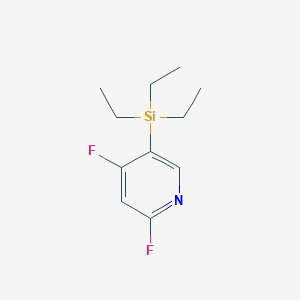
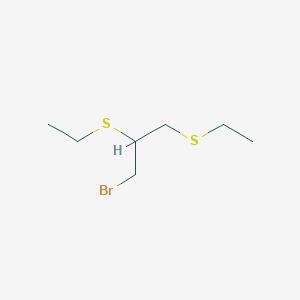
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
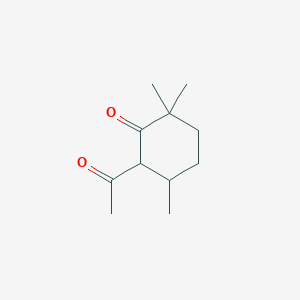
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
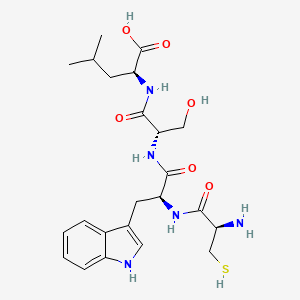
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

